15-Hydroxydehydroabietic acid
CAS No.: 54113-95-0
VCID: VC0016741
Molecular Formula: C20H28O3
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | 15-Hydroxydehydroabietic acid is a natural product extracted from Pharbitis nil (Linn.) Choisy fruit . It is also reported in Pinus densiflora, Pteris linearis, and other organisms . The compound has a molecular formula of C20H28O3 and a molecular weight of 316.441 g/mol . 15-Hydroxydehydroabietic acid is harmful if swallowed and very toxic to aquatic life with long-lasting effects . For safe storage, keep the product in a sealed, cool, and dry condition . This compound has various synonyms, including 15-hydroxydehydroabietic acid, 54113-95-0, and 15-Hydroxydehydroabieta-18-oic acid . It is also known as (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid . A similar chemical compound is 15-Hydroxy-7-oxodehydroabietic acid, trimethylsilyl ester, 15-trimethylsilyl ether, which has a molecular formula of C26H42O4Si . In research, a strong research assistant resume should highlight research skills, knowledge of research methodologies, and the ability to work independently . Action verbs such as analyzed, collaborated, conducted, and documented are useful for describing research experience . A hybrid resume format, combining chronological and functional elements to showcase both experience and skills, is ideal for research assistants . |
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CAS No. | 54113-95-0 |
Product Name | 15-Hydroxydehydroabietic acid |
Molecular Formula | C20H28O3 |
Molecular Weight | 316.4 g/mol |
IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
Standard InChI | InChI=1S/C20H28O3/c1-18(2,23)14-7-8-15-13(12-14)6-9-16-19(15,3)10-5-11-20(16,4)17(21)22/h7-8,12,16,23H,5-6,9-11H2,1-4H3,(H,21,22)/t16-,19-,20-/m1/s1 |
Standard InChIKey | ILQLITDRYFHAGM-NSISKUIASA-N |
SMILES | CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O |
Canonical SMILES | CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O |
Appearance | Powder |
PubChem Compound | 14487943 |
Last Modified | Sep 14 2023 |
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